N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide
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Overview
Description
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The compound features a cyclobutyl ring substituted with a difluoromethyl group and a benzamide moiety, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One novel method for this involves a photochemical protocol for the selective difluoromethylation of bicyclobutanes, leveraging green solvent-controlled reactions . This method uses renewable visible light as the reaction power, ensuring high atom economy and controlled chemo-selectivity.
Industrial Production Methods
Industrial production methods for this compound are still under exploration, but the advancements in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance . The use of non-ozone depleting difluorocarbene reagents has been particularly beneficial in achieving efficient and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Photochemical reactions using visible light and green solvents are also employed for selective difluoromethylation .
Major Products Formed
The major products formed from these reactions include difluoromethylated cyclobutanes, which are valuable intermediates in the synthesis of complex medicinal molecules .
Scientific Research Applications
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide has several scientific research applications:
Biology: Investigated for its potential in drug design and synthesis due to its unique structural properties.
Medicine: Explored for its pharmaceutical relevance, particularly in the development of new drugs.
Industry: Utilized in the production of complex medicinal molecules through green chemistry methods.
Mechanism of Action
The mechanism of action of N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide involves the formation of difluoromethyl radicals, which add to various molecular targets. This process is facilitated by the use of visible light and green solvents, ensuring high selectivity and efficiency . The molecular targets and pathways involved include the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur .
Comparison with Similar Compounds
Similar Compounds
- N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
- rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans
Uniqueness
N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide is unique due to its selective difluoromethylation process, which leverages green chemistry principles and renewable visible light . This makes it an environmentally friendly and efficient compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H13F2NO |
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Molecular Weight |
225.23 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H13F2NO/c13-11(14)9-6-10(7-9)15-12(16)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,15,16) |
InChI Key |
FAYOIAINBPWQOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1NC(=O)C2=CC=CC=C2)C(F)F |
Origin of Product |
United States |
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